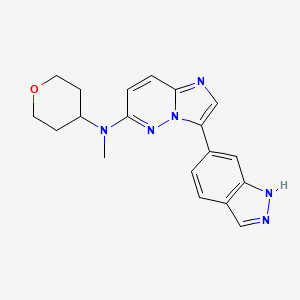

SRI-42127

説明

特性

分子式 |

C19H20N6O |

|---|---|

分子量 |

348.4 g/mol |

IUPAC名 |

3-(1H-indazol-6-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine |

InChI |

InChI=1S/C19H20N6O/c1-24(15-6-8-26-9-7-15)19-5-4-18-20-12-17(25(18)23-19)13-2-3-14-11-21-22-16(14)10-13/h2-5,10-12,15H,6-9H2,1H3,(H,21,22) |

InChIキー |

AEHZEVSNZUVPNR-UHFFFAOYSA-N |

正規SMILES |

CN(C1CCOCC1)C2=NN3C(=NC=C3C4=CC5=C(C=C4)C=NN5)C=C2 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SRI-42127

For Researchers, Scientists, and Drug Development Professionals

Introduction: Neuroinflammation, driven by the activation of glial cells and the subsequent release of pro-inflammatory mediators, is a critical factor in the progression of a wide range of neurological disorders, from acute injuries to chronic neurodegenerative diseases. A key regulator in this inflammatory cascade is the RNA-binding protein HuR (Hu antigen R). SRI-42127 has emerged as a novel small-molecule inhibitor of HuR, demonstrating potent anti-inflammatory effects by targeting the core of this pathway. This technical guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Inhibition of HuR Dimerization and Nucleocytoplasmic Translocation

The primary mechanism of action of this compound is the inhibition of the homodimerization of the HuR protein.[1][2] Under normal conditions, HuR is predominantly located in the nucleus.[1][2] Upon cellular activation by stimuli such as lipopolysaccharide (LPS), HuR molecules must form dimers to facilitate their translocation to the cytoplasm.[1][2] In the cytoplasm, HuR binds to adenine- and uridine-rich elements (AREs) in the 3'-untranslated region of mRNAs encoding pro-inflammatory mediators.[2][3] This binding stabilizes the mRNA transcripts and enhances their translation into proteins, thereby amplifying the inflammatory response.

This compound directly interferes with the ability of HuR to form these crucial dimers.[1][2] By preventing dimerization, this compound effectively sequesters HuR in the nucleus, preventing its cytoplasmic functions.[1][2] This nuclear retention of HuR leads to a significant reduction in the stability and translation of target pro-inflammatory mRNAs, thereby dampening the overall inflammatory cascade.[1][2]

Downstream Effects: Suppression of Pro-inflammatory Mediators

By inhibiting the cytoplasmic function of HuR, this compound leads to a significant and dose-dependent reduction in the production of a wide array of pro-inflammatory cytokines and chemokines. In vitro studies using lipopolysaccharide (LPS)-stimulated primary microglia and astrocytes have demonstrated that this compound potently suppresses the expression of key inflammatory mediators including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and inducible Nitric Oxide Synthase (iNOS).[1][4][5] Furthermore, the production of chemokines such as CXCL1 and CCL2, which are responsible for recruiting immune cells to the site of inflammation, is also markedly attenuated.[1][4][5] Notably, this compound has been shown to have minimal to no effect on the levels of anti-inflammatory cytokines like TGF-β1 and IL-10.[1]

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Pro-inflammatory mRNA Expression in LPS-Stimulated Primary Mouse Glia (PMG)[1]

| Target mRNA | Fold Suppression at 1 µM this compound |

| iNOS | 8.0-fold |

| IL-6 | 6.8-fold |

| IL-1β | 5.9-fold |

| CXCL1 | >2.0-fold |

| CXCL2 | >2.0-fold |

| CCL3 | >2.0-fold |

Data represents the fold-suppression of mRNA levels in LPS-stimulated PMG treated with 1 µM this compound for 24 hours, as measured by qPCR.[1]

Table 2: Dose-Dependent Effect of this compound on Pro-inflammatory Protein Secretion in LPS-Stimulated Primary Mouse Glia (PMG)[1]

| Target Protein | Fold Suppression at 1 µM this compound |

| IL-6 | ~8.0-fold |

| TNF-α | ~3.3-fold |

| CCL2 | ~4.0-fold |

| CXCL1 | ~2.5-fold |

Data represents the fold-suppression of secreted protein levels in the conditioned media of LPS-stimulated PMG treated with 1 µM this compound for 24 hours, as measured by ELISA.[1]

Experimental Protocols

In Vitro Glial Cell Stimulation

-

Cell Culture: Primary mouse glial cells (PMG) or astrocyte cultures are established from cerebral cortices of neonatal mice. Cells are plated in appropriate culture vessels and maintained in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.[1]

-

Treatment: Concurrently with or prior to LPS stimulation, cells are treated with varying doses of this compound or a vehicle control (e.g., DMSO).[1]

-

Incubation: Cells are incubated for a specified period, typically 24 hours, to allow for the expression and secretion of inflammatory mediators.[1]

-

Sample Collection: Following incubation, the conditioned media is collected for protein analysis (ELISA), and the cells are lysed for RNA extraction (qPCR) or protein analysis (Western Blot).

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

-

RNA Extraction: Total RNA is isolated from the lysed glial cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR reaction is prepared using a master mix, cDNA template, and primers specific for the target genes (e.g., IL-6, TNF-α, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, with the data normalized to the housekeeping gene and expressed as fold change relative to the control group.[6]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Quantification

-

Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.[7][8]

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., 10% FBS) to prevent non-specific binding.[7]

-

Sample Incubation: The collected conditioned media and a series of known standards are added to the wells and incubated to allow the capture antibody to bind the cytokine.[7]

-

Detection: After washing, a biotinylated detection antibody specific for a different epitope on the cytokine is added, followed by an enzyme-conjugated streptavidin.[8]

-

Substrate Addition: A substrate solution is added, which is converted by the enzyme to produce a colored product.[7]

-

Data Acquisition: The absorbance of each well is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.[7]

In Vivo Efficacy

The anti-inflammatory effects of this compound have also been demonstrated in in vivo models of neuroinflammation. Systemic administration of this compound in mice treated with LPS resulted in the suppression of microglial activation in the brain.[1] Furthermore, this compound was shown to attenuate the recruitment of neutrophils and monocytes into the central nervous system, highlighting its potential to mitigate the cellular inflammatory response in a living organism.[1]

Conclusion

This compound represents a promising therapeutic candidate for a variety of neurological disorders underpinned by neuroinflammation. Its well-defined mechanism of action, centered on the inhibition of HuR dimerization and subsequent nucleocytoplasmic translocation, provides a targeted approach to suppressing the production of a broad spectrum of pro-inflammatory mediators. The quantitative data from in vitro and in vivo studies underscore its potency and specificity. The detailed experimental protocols provided herein offer a framework for further investigation and validation of this compound and other HuR inhibitors in the field of drug discovery and development.

References

- 1. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the RNA Regulator HuR Mitigates Spinal Cord Injury by Potently Suppressing Post-Injury Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 8. Cytokine Elisa [bdbiosciences.com]

SRI-42127 as a HuR Inhibitor: A Technical Guide

Abstract The Human antigen R (HuR), also known as ELAVL1, is an RNA-binding protein that plays a critical role in post-transcriptional gene regulation. By binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs, HuR enhances their stability and/or translation. It is a key regulator of mRNAs encoding proteins involved in cell proliferation, inflammation, and angiogenesis, making it a significant target in oncology and inflammatory diseases.[1][2] SRI-42127 is a novel, potent small molecule inhibitor that targets HuR.[3][4] Its mechanism of action involves the inhibition of HuR homodimerization, a crucial step for its translocation from the nucleus to the cytoplasm.[3][4][5] By preventing this cytoplasmic shuttling, this compound effectively blocks HuR's function, leading to a significant reduction in the expression of pro-inflammatory and oncogenic proteins.[3][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, key experimental protocols, and its impact on HuR-mediated signaling pathways.

Introduction to HuR (ELAVL1)

HuR is a ubiquitously expressed member of the ELAV (embryonic lethal abnormal vision) family of RNA-binding proteins.[1] Under basal conditions, HuR is predominantly localized in the nucleus.[4] However, in response to various cellular stimuli such as stress or growth factor signaling, HuR translocates to the cytoplasm.[3][4] In the cytoplasm, HuR binds to AREs within the 3'-UTRs of a specific subset of mRNAs. This binding protects the target mRNAs from degradation and facilitates their translation into proteins.[1][2]

HuR's target transcripts include many proto-oncogenes, growth factors, and pro-inflammatory cytokines, such as TNF-α, IL-6, IL-1β, COX-2, and various chemokines.[2][3] Its overexpression is a common feature in numerous cancers and is often associated with poor prognosis.[2][5] Similarly, in the central nervous system, HuR in glial cells (microglia and astrocytes) is a key positive regulator of neuroinflammation, a process implicated in acute injuries like stroke and spinal cord injury, as well as chronic neurodegenerative diseases.[3][6][7][8] Therefore, inhibiting the function of HuR presents a promising therapeutic strategy for a range of diseases.

This compound: A Novel HuR Inhibitor

This compound is an experimental small molecule developed to inhibit the function of HuR.[9] It has been shown to effectively cross the blood-brain barrier, making it a viable candidate for treating neurological diseases driven by neuroinflammation.[3][7][8] The compound acts by specifically disrupting a key process required for HuR's activity—its cytoplasmic translocation.[3][4]

Chemical Identity:

-

IUPAC Name: 3-(1H-indazol-6-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine[9]

-

CAS Number: 2727872-68-4[9]

-

Molecular Formula: C₁₉H₂₀N₆O[9]

-

Molar Mass: 348.410 g·mol−1[9]

Mechanism of Action

The primary function of this compound is to block the post-transcriptional regulatory activity of HuR. This is achieved not by preventing RNA binding directly, but by inhibiting a prerequisite step: the translocation of HuR from the nucleus to the cytoplasm.[3][4]

Cellular activation by stimuli like lipopolysaccharide (LPS) triggers the homodimerization of HuR, which is a necessary conformational change for its export to the cytoplasm.[3][4] this compound has been specifically designed to block this dimerization process.[5] By preventing HuR from accumulating in the cytoplasm, this compound effectively sequesters it in the nucleus, away from its target mRNAs. This leads to the destabilization and reduced translation of key pro-inflammatory and pro-proliferative transcripts.[3][5] Studies have confirmed that this compound's action is specific, as it does not affect the translocation of other nuclear-cytoplasmic shuttling proteins like HMGB1.[3]

Figure 1: Mechanism of action for this compound as a HuR inhibitor.

Quantitative Efficacy Data

This compound has demonstrated potent inhibitory activity in both cell-based assays and in vivo models. The following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| HuR Dimerization Inhibition | U251 Glioma | IC₅₀ | 1.2 ± 0.2 µM | [5] |

| Cell Viability | U251 Glioma | IC₅₀ | 2.8 ± 0.4 µM |[5] |

Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated Primary Microglia (PMG) [3]

| Target | Concentration | Fold Suppression vs. LPS Control |

|---|---|---|

| IL-6 | 1.0 µM | ~10-fold |

| IL-1β | 1.0 µM | ~5-fold |

| TNF-α | 1.0 µM | ~5-fold |

| iNOS (protein) | 1.0 µM | ~4.5-fold |

| CCL3 | 1.0 µM | ~6-fold |

| IL-10 | 1.0 µM | ~3-fold |

| TGF-β1 | 1.0 µM | No effect |

| Arginase 1 | 1.0 µM | No effect |

Table 3: In Vivo Suppression of Inflammatory mRNA in Mouse Brain (2h post-LPS) [3]

| Target mRNA | Brain Region | Fold Suppression vs. LPS Control |

|---|---|---|

| IL-1β | Anterior, Middle, Posterior | ~3-fold |

| TNF-α | Anterior, Middle, Posterior | ~3-fold |

| CCL2 | Anterior, Middle, Posterior | ~3-fold |

| IL-6 | Anterior, Middle, Posterior | ~2 to 3-fold |

| IL-10 | All regions | Induced up to 2-fold |

| TGF-β1 | Anterior, Middle | Minimally induced |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key protocols used to characterize this compound.

Cell Culture and In Vitro Treatment

Primary microglial cells (PMG) and astrocytes are cultured in standard media (e.g., DMEM-F12 with 10-20% FBS).[3] For experiments, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response. This compound, dissolved in DMSO, is added to the culture media at varying concentrations (typically 0.1 µM to 1.0 µM) simultaneously with or shortly after LPS stimulation.[3] Cells are typically incubated for 24 hours before harvesting for analysis by qPCR, ELISA, Western blot, or immunofluorescence.[3] Cell viability is assessed using assays like PrestoBlue to ensure observed effects are not due to toxicity.[3]

In Vivo LPS-Induced Neuroinflammation Model

Wild-type mice are administered LPS intraperitoneally (i.p.) at a dose of 2 mg/kg to induce systemic inflammation and a neuroinflammatory response.[3] this compound is first dissolved in DMSO (e.g., 30 mg/mL) and then diluted in a 20% solution of 2-hydroxypropyl-β-cyclodextrin for administration.[3] The final vehicle consists of 2% cyclodextrin and 10% DMSO. Mice are given this compound i.p. at a dose of 15 mg/kg.[3] The timing of administration varies by experiment; for cytokine mRNA analysis, a single dose is given shortly after LPS, with euthanasia at 2 hours.[3] For assessing microglial activation and HuR translocation, multiple doses may be given over a 24-hour period.[3]

Figure 2: General experimental workflow for in vivo testing of this compound.

HuR Subcellular Localization Analysis

The effect of this compound on HuR's location is a primary readout of its activity.

-

Immunofluorescence: Cells or brain tissue sections are fixed, permeabilized, and stained with antibodies against HuR and a cell-type-specific marker (e.g., Iba1 for microglia, GFAP for astrocytes).[3] Nuclear counterstaining (e.g., DAPI or Hoechst) is used to define the nucleus. The nuclear-to-cytoplasmic (N/C) fluorescence intensity ratio of HuR is quantified using imaging software like Fiji to determine the extent of translocation.[3]

-

Single-Cell Flow Cytometry: Cultured cells are stained for intracellular HuR and with a nuclear dye (Hoechst). Flow cytometry is used to analyze thousands of individual cells, quantifying the intensity of HuR immunofluorescence that co-localizes with the nucleus versus the cytoplasm.[3][10]

RNA Kinetic Studies

To determine if this compound affects mRNA stability, RNA kinetic studies are performed. BV2 microglial cells are stimulated with LPS and treated with this compound (1.0 µM) or vehicle.[3] After 20 hours, transcription is halted by adding actinomycin D (5 µg/mL). RNA is then collected at several time points (e.g., 0 to 4 hours) and the levels of target mRNAs are quantified by qPCR. The rate of mRNA decay is used to estimate the RNA half-life.[3]

HuR/mRNA Co-Immunoprecipitation (co-IP)

To confirm that this compound treatment reduces the association of HuR with its target mRNAs, a co-IP assay is used.[5] Glioma cells are treated with this compound or vehicle. Cell lysates are then incubated with an anti-HuR antibody to pull down HuR and any associated mRNA molecules. The RNA is subsequently purified from the immunoprecipitated complex, and the abundance of specific target transcripts (e.g., Bcl2, Mcl1) is quantified using Taqman-based qPCR.[5]

Signaling Pathways Modulated by this compound

This compound primarily impacts inflammatory and oncogenic signaling pathways by modulating the expression of key upstream and downstream effectors regulated by HuR. In the context of neuroinflammation, stimuli such as LPS (acting via TLR4) or tissue damage activate intracellular signaling cascades (e.g., p38 MAPK, PKC) that promote HuR's nucleocytoplasmic translocation.[2] By inhibiting this translocation, this compound prevents the stabilization of mRNAs for a host of pro-inflammatory mediators, thereby dampening the entire inflammatory cascade.[3][6]

Figure 3: HuR-mediated pro-inflammatory signaling and inhibition by this compound.

Summary and Future Directions

This compound is a potent and specific inhibitor of HuR function that operates by blocking the protein's essential nucleocytoplasmic translocation.[3][5] It has demonstrated significant efficacy in preclinical models of neuroinflammation, where it suppresses the production of a broad range of pro-inflammatory cytokines and chemokines both in vitro and in vivo.[3][4][6] Its ability to cross the blood-brain barrier further enhances its therapeutic potential for neurological disorders.[7][8]

The data gathered to date strongly support the continued investigation of this compound and other HuR inhibitors for treating conditions driven by glial activation and neuroinflammation, such as spinal cord injury, traumatic brain injury, and neurodegenerative diseases.[3][6][11] Further studies are warranted to explore its long-term efficacy, safety profile, and potential in other HuR-dependent pathologies, including various forms of cancer.

References

- 1. The many facets of RNA binding protein HuR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Post-transcriptional regulation of cancer traits by HuR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Research & Innovation | UAB News [uab.edu]

- 8. Small Molecule Reduces Neuroinflammation in Preclinical Study | Technology Networks [technologynetworks.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of the RNA Regulator HuR Mitigates Spinal Cord Injury by Potently Suppressing Post-Injury Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

SRI-42127: A Technical Guide to its Role in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor SRI-42127 and its significant role in mitigating neuroinflammation. The document consolidates current research findings, presenting its mechanism of action, quantitative effects on inflammatory mediators, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, immunology, and drug development.

Core Mechanism of Action: Inhibition of HuR

This compound is a novel small molecule inhibitor of the RNA regulator HuR (Hu antigen R).[1][2][3][4][5] HuR is an RNA-binding protein that plays a critical role in post-transcriptional gene regulation by binding to adenine- and uridine-rich elements (AREs) in the 3' untranslated region (3'-UTR) of many mRNAs.[2][5] This binding stabilizes the target mRNAs and promotes their translation into proteins.[2][3] Many of these target mRNAs encode pro-inflammatory mediators, making HuR a key driver of inflammatory responses.[2][4][5]

Normally, HuR is predominantly located in the nucleus.[1][2][3] Upon cellular activation, such as by inflammatory stimuli like lipopolysaccharide (LPS), HuR undergoes homodimerization, a process necessary for its translocation to the cytoplasm.[1][2][6] In the cytoplasm, HuR exerts its regulatory effects on target mRNAs.[1][2][3]

This compound's primary mechanism of action is the inhibition of HuR homodimerization.[1][2][6] By blocking this crucial step, this compound prevents the cytoplasmic translocation of HuR, effectively sequestering it in the nucleus.[1][7] This nuclear retention of HuR prevents it from stabilizing pro-inflammatory mRNAs in the cytoplasm, leading to their degradation and a subsequent reduction in the production of inflammatory proteins.[1][2]

Effects on Neuroinflammatory Mediators

This compound has been shown to potently attenuate the production of a wide range of pro-inflammatory cytokines and chemokines in various models of neuroinflammation.[1][2][4][5] Conversely, its impact on anti-inflammatory mediators is minimal.[1][2]

In Vitro Data

In studies using primary microglial cells (PMG) and astrocytes stimulated with LPS, this compound demonstrated a dose-dependent suppression of pro-inflammatory gene expression and protein secretion.[1]

Table 1: Effect of this compound on mRNA Expression of Inflammatory Mediators in LPS-Stimulated Primary Microglia (PMG) [1]

| Target mRNA | Fold Induction (LPS vs. Control) | Fold Suppression by this compound (1 µM) |

| iNOS | ~2300 | 8.0 |

| IL-6 | ~3500 | 6.8 |

| IL-1β | - | 5.9 |

| CXCL1 | - | >2.0 |

| CXCL2 | - | >2.0 |

| CCL3 | - | >2.0 |

| TNF-α | - | 1.6 |

Table 2: Effect of this compound on Protein Secretion of Inflammatory Mediators in LPS-Stimulated Primary Microglia (PMG) [1]

| Target Protein | Fold Induction (LPS vs. Control) | Fold Suppression by this compound (1 µM) |

| IL-6 | ~25,000 | ~10.0 |

| IL-1β | Undetected to ~350 pg/ml | 5.0 |

| TNF-α | ~160 | 5.0 |

In Vivo Data

In a mouse model of LPS-induced systemic inflammation, this compound administered intraperitoneally demonstrated significant suppression of neuroinflammatory responses in the brain.[1]

Table 3: Attenuation of Inflammatory Cytokine mRNA in Mouse Brain Regions by this compound [1]

| Brain Region | Cytokine | Fold Attenuation with this compound |

| Various | IL-1β | 2 to 3 |

| Various | TNF-α | 2 to 3 |

| Various | CCL2 | 2 to 3 |

Experimental Protocols

This section outlines the key experimental methodologies used to characterize the activity of this compound.

In Vitro Glial Cell Activation

-

Cell Culture: Primary microglia and astrocytes are isolated from neonatal mouse pups.[1]

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/ml to induce an inflammatory response.[1]

-

Treatment: this compound is dissolved in DMSO and added to the cell culture medium at varying concentrations (e.g., 0.1 µM to 1.0 µM) for 24 hours.[1]

-

Analysis:

-

Quantitative PCR (qPCR): RNA is extracted from the cells, reverse-transcribed to cDNA, and used for qPCR analysis to measure the mRNA levels of various cytokines and chemokines.[1][8]

-

ELISA: Cell culture supernatants are collected to quantify the secretion of pro-inflammatory proteins using enzyme-linked immunosorbent assay (ELISA) kits.[1]

-

In Vivo LPS-Induced Neuroinflammation Model

-

Animals: 8 to 12-week-old C57BL/6J mice are used.[1]

-

Induction of Neuroinflammation: Mice are injected intraperitoneally (i.p.) with LPS at a dose of 2 mg/kg.[1]

-

Treatment: this compound, dissolved in a vehicle of 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin, is administered i.p. at a dose of 15 mg/kg.[1]

-

Analysis:

-

Tissue Collection: Brain tissues are harvested at specified time points post-injection.[1]

-

qPCR: RNA is extracted from different brain regions to analyze the expression of inflammatory genes.[1]

-

Immunohistochemistry: Brain sections are stained to assess microglial activation (e.g., using Iba1 antibody) and HuR localization.[1][7]

-

HuR Translocation Assay

-

Method: Immunocytochemistry or immunohistochemistry is used to visualize the subcellular localization of HuR.[1][7]

-

Procedure:

-

Cells or tissue sections are fixed and permeabilized.

-

Samples are incubated with a primary antibody against HuR and a nuclear counterstain (e.g., DAPI or Hoechst).[1][7]

-

A fluorescently labeled secondary antibody is used to detect the primary antibody.

-

Images are captured using fluorescence microscopy.

-

-

Quantification: The nuclear-to-cytoplasmic (N/C) ratio of HuR fluorescence intensity is calculated to quantify its translocation. A decrease in the N/C ratio indicates cytoplasmic translocation.[1][7]

Potential Crosstalk with the cGAS-STING Pathway

While the primary mechanism of this compound is through HuR inhibition, emerging research suggests a potential, albeit indirect, link between HuR and the cGAS-STING pathway. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response, including the production of type I interferons.[9][10]

Recent studies on a different HuR inhibitor, CMLD2, in the context of medulloblastoma, have shown that inhibiting HuR can lead to the activation of the cGAS-STING pathway.[9][10] This activation was evidenced by increased phosphorylation of STING, TBK1, and IRF3, and was associated with an anti-tumor immune response.[9][10]

The precise molecular link between HuR and the cGAS-STING pathway is still under investigation. One hypothesis is that by altering the expression of various genes, HuR inhibition may create a cellular environment that is more conducive to the activation of innate immune sensing pathways like cGAS-STING.

It is important to note that a direct effect of this compound on the cGAS-STING pathway in the context of neuroinflammation has not yet been demonstrated. However, this represents a compelling area for future research. Investigating this potential crosstalk could reveal novel mechanisms by which this compound exerts its anti-inflammatory effects and could have broader implications for its therapeutic applications.

Summary and Future Directions

This compound is a potent inhibitor of neuroinflammation that acts by preventing the cytoplasmic translocation of the RNA-binding protein HuR. This leads to a significant reduction in the expression of numerous pro-inflammatory cytokines and chemokines. The data summarized in this guide highlight its therapeutic potential for a range of neurological disorders driven by inflammation.

Future research should focus on:

-

Elucidating the direct or indirect effects of this compound on the cGAS-STING pathway in the context of neuroinflammation.

-

Conducting further preclinical studies in diverse models of neurological diseases, such as stroke, traumatic brain injury, and neurodegenerative diseases.[4]

-

Optimizing the pharmacokinetic and pharmacodynamic properties of this compound for potential clinical development.

This technical guide provides a solid foundation for understanding the current knowledge of this compound. The comprehensive data and detailed protocols presented herein are intended to facilitate further research and development of this promising therapeutic candidate.

References

- 1. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research & Innovation | UAB News [uab.edu]

- 5. | BioWorld [bioworld.com]

- 6. Inhibition of the RNA Regulator HuR Mitigates Spinal Cord Injury by Potently Suppressing Post-Injury Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

SRI-42127: A Potent Inhibitor of Neuroinflammation Through HuR Regulation

An In-depth Technical Guide on the Biological Activity of SRI-42127

Executive Summary

This compound is a novel small molecule inhibitor that demonstrates significant anti-inflammatory properties, particularly within the central nervous system. Its mechanism of action centers on the inhibition of the RNA-binding protein HuR, a key regulator of pro-inflammatory gene expression. By preventing the cytoplasmic translocation of HuR, this compound effectively suppresses the production of a cascade of inflammatory mediators in glial cells. This whitepaper provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroinflammation, neurodegenerative diseases, and therapeutic development.

Core Mechanism of Action: Inhibition of HuR Homodimerization and Nuclear Sequestration

This compound's primary biological activity is the inhibition of the RNA regulator protein HuR.[1][2] Under normal conditions, HuR is predominantly localized in the nucleus.[1] Upon cellular activation by inflammatory stimuli, such as lipopolysaccharide (LPS), HuR undergoes homodimerization, a crucial step for its translocation to the cytoplasm.[1][2] In the cytoplasm, HuR binds to adenine- and uridine-rich elements (AREs) located in the 3'-untranslated region of mRNAs encoding many pro-inflammatory proteins, including cytokines and chemokines.[3][4] This binding stabilizes the mRNA transcripts and/or enhances their translation, leading to an amplified inflammatory response.[1][4]

This compound acts by blocking the homodimerization of HuR.[1][2] This inhibition prevents the subsequent translocation of HuR from the nucleus to the cytoplasm, effectively sequestering it in the nucleus.[1][5] As a result, HuR is unable to bind to its target pro-inflammatory mRNAs in the cytoplasm, leading to their degradation and a potent suppression of the inflammatory cascade.[1][6] Notably, this compound's action is selective, as it has been shown to have minimal to no effect on the expression of anti-inflammatory cytokines such as TGF-β1 and IL-10.[2][6]

Figure 1: Mechanism of Action of this compound.

Quantitative Data on Biological Activity

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the dose-dependent effects of this compound on the expression of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated primary microglial cells (PMGs) and astrocytes.

Table 1: Effect of this compound on Pro-inflammatory mRNA Expression in LPS-Stimulated Primary Microglia

| Target mRNA | Fold Suppression at 1 µM this compound | Reference |

| iNOS | ~8-fold | [6] |

| IL-6 | ~6.8-fold | [6] |

| IL-1β | ~5.9-fold | [6] |

| CXCL1 | >2-fold | [6] |

| CXCL2 | >2-fold | [6] |

| CCL3 | >2-fold | [6] |

| TNF-α | Modest | [6] |

| CCL2 | Modest | [6] |

Data derived from qPCR analysis of primary microglia stimulated with LPS for 24 hours in the presence of varying concentrations of this compound.[6]

Table 2: Effect of this compound on Pro-inflammatory Protein Secretion in LPS-Stimulated Primary Glia

| Target Protein | Cell Type | Fold Suppression at 1 µM this compound | Reference |

| IL-6 | Astrocytes | ~8-fold | [6] |

| IL-1β | Primary Microglia | Significant | [6] |

| TNF-α | Primary Microglia | Significant | [6] |

| iNOS | Primary Microglia | Significant | [6] |

| CXCL1 | Astrocytes | Significant | [6] |

| CCL2 | Astrocytes | Significant | [6] |

Data derived from ELISA of conditioned media from primary glial cells stimulated with LPS for 24 hours in the presence of varying concentrations of this compound.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's biological activity.

In Vitro Glial Cell Culture and Treatment

-

Cell Culture: Primary microglial cells (PMGs) and astrocytes are isolated from the cerebral cortices of neonatal mice. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

-

Stimulation and Treatment: For experiments, glial cells are plated at a desired density. Cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response. Concurrently, cells are treated with this compound at various concentrations (e.g., 0.1 µM, 0.5 µM, 1.0 µM) or vehicle control (DMSO). The incubation period is typically 24 hours.[6]

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

-

RNA Isolation: Following treatment, total RNA is extracted from the glial cells using a suitable RNA isolation reagent according to the manufacturer's protocol.

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.

-

qPCR: The relative expression levels of target cytokine and chemokine mRNAs (e.g., IL-1β, IL-6, TNF-α, iNOS, CXCL1, CCL2) are quantified using a real-time PCR system with SYBR Green chemistry. Gene expression is normalized to a housekeeping gene (e.g., GAPDH). The comparative CT method (ΔΔCT) is used to calculate the fold change in expression.[6]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Secretion

-

Sample Collection: After the 24-hour incubation period, the cell culture supernatant (conditioned media) is collected.

-

ELISA Procedure: The concentrations of secreted cytokines and chemokines (e.g., IL-1β, IL-6, TNF-α, CXCL1, CCL2) in the conditioned media are measured using commercially available ELISA kits specific for each protein. The assay is performed according to the manufacturer's instructions.

-

Data Analysis: The absorbance is read using a microplate reader, and the protein concentrations are determined by comparison to a standard curve.[6]

Immunofluorescence for HuR Subcellular Localization

-

Cell Preparation: Glial cells are cultured on glass coverslips and subjected to LPS stimulation and this compound treatment as described above.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer.

-

Immunostaining: Cells are incubated with a primary antibody against HuR, followed by a fluorescently labeled secondary antibody. Nuclear counterstaining is performed using DAPI.

-

Imaging and Analysis: The subcellular localization of HuR is visualized using a fluorescence microscope. The nuclear-to-cytoplasmic fluorescence intensity ratio is quantified to determine the extent of HuR translocation.[6]

Transwell Migration Assay

-

Assay Setup: A transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber is filled with conditioned media from LPS-stimulated glial cells that have been treated with either this compound or vehicle. This conditioned media acts as a chemoattractant.

-

Cell Seeding: Immune cells, such as neutrophils or monocytes, are seeded into the upper chamber of the transwell insert.

-

Incubation: The plate is incubated to allow the immune cells to migrate through the porous membrane towards the chemoattractant in the lower chamber.

-

Quantification: After the incubation period, the non-migrated cells in the upper chamber are removed. The cells that have migrated to the underside of the membrane are fixed, stained, and counted under a microscope. The number of migrated cells is a measure of the chemotactic activity of the conditioned media.[6]

Figure 2: General Experimental Workflow for In Vitro Characterization of this compound.

In Vivo Efficacy

Systemic administration of this compound has been shown to be effective in animal models of neuroinflammation. The compound is capable of crossing the blood-brain barrier.[6] In a mouse model of LPS-induced neuroinflammation, this compound suppressed microglial activation and attenuated the recruitment of neutrophils and monocytes into the central nervous system.[5][6] Furthermore, this compound has demonstrated therapeutic potential in models of spinal cord injury and neuropathic pain by reducing neuroinflammatory responses.[3][7]

Conclusion

This compound is a potent and selective inhibitor of the RNA-binding protein HuR. By preventing the cytoplasmic translocation of HuR in activated glial cells, this compound effectively downregulates the expression of a broad range of pro-inflammatory mediators. The robust in vitro and in vivo data underscore the potential of this compound as a promising therapeutic candidate for the treatment of neurological and other diseases driven by excessive inflammation. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of this and other HuR inhibitors.

References

- 1. | BioWorld [bioworld.com]

- 2. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Research & Innovation | UAB News [uab.edu]

- 6. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the RNA Regulator HuR by this compound Attenuates Neuropathic Pain After Nerve Injury Through Suppression of Neuroinflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

SRI-42127: A Technical Guide to its Attenuation of Glial Cell Activation and Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glial cells, comprising microglia and astrocytes, are central to the inflammatory processes within the central nervous system (CNS). Their activation is a hallmark of numerous neurological diseases, from acute injuries to chronic neurodegenerative disorders. The RNA-binding protein HuR plays a critical role in promoting the expression of pro-inflammatory mediators in these cells. SRI-42127, a novel small molecule inhibitor, has emerged as a potent modulator of glial activation by targeting HuR. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on glial cell activation, and detailed experimental protocols for its study.

Introduction

Neuroinflammation, driven by the activation of glial cells, is a significant contributor to the pathology of a wide range of neurological conditions, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[1] Activated microglia and astrocytes release a barrage of pro-inflammatory cytokines and chemokines that can exacerbate neuronal damage.[1] A key regulatory hub in this process is the RNA-binding protein HuR, which, upon activation, translocates from the nucleus to the cytoplasm. In the cytoplasm, HuR stabilizes the messenger RNAs (mRNAs) of many pro-inflammatory genes, leading to their enhanced translation into proteins.[2]

This compound is a small molecule designed to inhibit the function of HuR. It acts by preventing the homodimerization of HuR, a crucial step for its nuclear export.[2][3] By locking HuR in the nucleus, this compound effectively dampens the inflammatory cascade in glial cells. This document details the quantitative effects of this compound on glial cell activation and provides the methodologies to replicate and build upon these findings.

Mechanism of Action of this compound

The primary mechanism of this compound is the inhibition of HuR-mediated post-transcriptional regulation of inflammatory gene expression. In resting glial cells, HuR is predominantly located in the nucleus. Upon stimulation with inflammatory triggers like lipopolysaccharide (LPS), HuR molecules form homodimers and are exported to the cytoplasm.[2] In the cytoplasm, HuR binds to Adenine- and Uridine-rich elements (AREs) in the 3' untranslated region (3'-UTR) of pro-inflammatory mRNAs, such as those for TNF-α, IL-1β, and IL-6. This binding protects the mRNAs from degradation and enhances their translation.[4]

This compound disrupts this process by blocking the homodimerization of HuR, which is a prerequisite for its nuclear-to-cytoplasmic translocation.[2] This leads to the nuclear retention of HuR, preventing it from interacting with its target mRNAs in the cytoplasm.[3] The consequence is a significant reduction in the production of key pro-inflammatory mediators.[4]

References

- 1. Does lipopolysaccharide-based neuroinflammation induce microglia polarization? [termedia.pl]

- 2. | BioWorld [bioworld.com]

- 3. mdpi.com [mdpi.com]

- 4. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]

SRI-42127: A Deep Dive into its Mechanism of Action and Therapeutic Potential

For Immediate Release

This technical guide provides an in-depth analysis of SRI-42127, a novel small molecule inhibitor of the RNA-binding protein HuR. This document is intended for researchers, scientists, and drug development professionals interested in the molecular target, signaling pathways, and experimental validation of this compound.

Core Target and Mechanism of Action

This compound is an experimental drug that targets HuR, an RNA-binding protein that plays a critical role in the post-transcriptional regulation of genes involved in inflammation and cancer.[1][2] The primary mechanism of action of this compound is the inhibition of HuR homodimerization.[3][4] This dimerization is a prerequisite for HuR's translocation from the nucleus to the cytoplasm.[3][4][5] By preventing this cytoplasmic shuttling, this compound effectively sequesters HuR in the nucleus, thereby inhibiting its function of stabilizing target messenger RNAs (mRNAs) in the cytoplasm. This leads to a subsequent reduction in the production of pro-inflammatory cytokines and other proteins implicated in various disease pathologies.[1][6][7]

Signaling Pathway Analysis

This compound modulates inflammatory signaling pathways by downregulating the expression of key pro-inflammatory mediators. In preclinical models, this compound has been shown to significantly attenuate the production of cytokines and chemokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), inducible Nitric Oxide Synthase (iNOS), Chemokine (C-X-C motif) ligand 1 (CXCL1), and Chemokine (C-C motif) ligand 2 (CCL2).[3][7][8] Notably, the inhibitory effects of this compound are selective for pro-inflammatory factors, with minimal to no impact on the levels of anti-inflammatory cytokines like Transforming Growth Factor-beta 1 (TGF-β1) and Interleukin-10 (IL-10).[3][6] This targeted suppression of neuroinflammatory responses highlights the therapeutic potential of this compound in conditions driven by glial activation, such as neuropathic pain, spinal cord injury, and neurodegenerative diseases.[2][5][7][9]

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies of this compound.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ (HuR Dimerization Inhibition) | 1.2 ± 0.2 µM | U251 Glioma Cells | [7] |

| In Vitro Suppression of Pro-inflammatory Mediators | Significant reduction at 1 µM | Primary Microglial Cells | [4] |

| In Vivo CNS Concentration | ~1.3 µM (0.5h post i.p. injection) | Mice | [6] |

| In Vivo Efficacy (Neuropathic Pain) | Attenuation of mechanical allodynia | Spared Nerve Injury Mouse Model | [10] |

| In Vivo Efficacy (Spinal Cord Injury) | Improved locomotor function | Mouse Contusion Injury Model | [9] |

Experimental Protocols

HuR Dimerization Inhibition Assay (Cell-Based)

This assay quantifies the ability of this compound to inhibit the dimerization of HuR within a cellular context.

-

Cell Line: U251 glioma cells engineered to express a doxycycline-inducible HuR-dimerization reporter system.[7]

-

Reporter System: A split-luciferase reporter where HuR is fused to either the N-terminal (Nluc) or C-terminal (Cluc) fragment of luciferase. Dimerization of HuR brings the two luciferase fragments into proximity, generating a luminescent signal.[7]

-

Procedure:

-

Cells are plated in 96-well plates and treated with varying concentrations of this compound.

-

HuR-dimer reporter expression is induced with doxycycline.

-

After a 6-hour incubation period, the luminescence is measured using a microplate reader.[7]

-

A control reporter (e.g., full-length firefly luciferase) is used to assess non-specific effects on luminescence.[7]

-

-

Data Analysis: The dose-response curve is generated, and the IC₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in the luminescent signal from the HuR dimer reporter.[7]

In Vitro Suppression of Pro-inflammatory Mediators in Primary Microglia

This protocol details the assessment of this compound's effect on the production of inflammatory cytokines in primary glial cells.

-

Cell Culture: Primary microglial cells are isolated from neonatal mouse brains.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[4]

-

Treatment: Concurrently with LPS stimulation, cells are treated with this compound at various concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control for 24 hours.[4]

-

Quantification of mRNA:

-

Total RNA is extracted from the cells.

-

Quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, iNOS) and chemokines (e.g., CXCL1, CCL2).[4]

-

-

Quantification of Protein:

-

Cell culture supernatants are collected.

-

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the secreted protein levels of key cytokines.

-

-

Data Analysis: The expression levels of target genes and proteins are normalized to housekeeping controls and compared between this compound-treated and vehicle-treated groups.

References

- 1. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the RNA Regulator HuR by this compound Attenuates Neuropathic Pain After Nerve Injury Through Suppression of Neuroinflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the RNA Regulator HuR Mitigates Spinal Cord Injury by Potently Suppressing Post-Injury Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

SRI-42127: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-42127 is a novel small molecule inhibitor of the RNA-binding protein HuR (also known as ELAVL1). It exerts its effects by preventing the homodimerization of HuR, a critical step for its translocation from the nucleus to the cytoplasm. In the cytoplasm, HuR stabilizes the messenger RNA (mRNA) of various pro-inflammatory mediators, leading to their increased translation and protein expression. By blocking this pathway, this compound effectively attenuates inflammatory responses. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows for its application in basic research, particularly in the field of neuroinflammation.

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a key pathological feature of a wide range of neurological disorders, including acute injuries like stroke and spinal cord injury, as well in chronic neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1] A central player in driving these inflammatory cascades is the RNA-binding protein HuR.[1]

This compound has emerged as a potent and specific inhibitor of HuR.[1] Its mechanism of action is centered on the inhibition of HuR dimerization, which is a prerequisite for its cytoplasmic translocation and subsequent function in stabilizing target mRNAs.[1][2] This unique mechanism provides a targeted approach to modulate inflammatory processes.

It is important to note that while the user's initial interest included the STING (Stimulator of Interferon Genes) pathway, extensive investigation of the scientific literature has not revealed a direct link or interaction between this compound and the STING signaling cascade. Therefore, this guide will focus on the well-documented mechanism of this compound as a HuR inhibitor.

Mechanism of Action of this compound

Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS), HuR translocates from the nucleus to the cytoplasm.[1][3] In the cytoplasm, HuR binds to Adenylate-Uridylate-Rich Elements (AREs) in the 3' untranslated region (3'-UTR) of mRNAs encoding pro-inflammatory cytokines and chemokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1] This binding protects these mRNAs from degradation and enhances their translation into proteins, thereby amplifying the inflammatory response.

This compound disrupts this process by binding to HuR and preventing its homodimerization.[1][2] This inhibition of dimerization effectively traps HuR in the nucleus, preventing its cytoplasmic accumulation and its function in stabilizing pro-inflammatory mRNAs. The consequence is a significant reduction in the production of key inflammatory mediators.

Quantitative Data

The efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound in Primary Mouse Glial Cells

| Cell Type | Treatment | Target mRNA | Fold Change vs. LPS Control | Concentration of this compound | Reference |

| Microglia | LPS | iNOS | ↓ 8-fold | 1.0 µM | [3] |

| Microglia | LPS | IL-6 | ↓ 6.8-fold | 1.0 µM | [3] |

| Microglia | LPS | IL-1β | ↓ 5.9-fold | 1.0 µM | [3] |

| Microglia | LPS | CXCL1 | ↓ >2-fold | 1.0 µM | [3] |

| Microglia | LPS | CCL3 | ↓ >2-fold | 1.0 µM | [3] |

| Astrocytes | LPS + this compound | IL-6 | ↓ ~8-fold | Not specified | [3] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Neuroinflammation

| Brain Region | Target mRNA | Fold Change vs. LPS Control | Dosage of this compound | Reference |

| Anterior Brain | IL-1β | ↓ ~2 to 3-fold | 15 mg/kg | [3] |

| Middle Brain | TNF-α | ↓ ~2 to 3-fold | 15 mg/kg | [3] |

| Posterior Brain | CCL2 | ↓ ~2 to 3-fold | 15 mg/kg | [3] |

Experimental Protocols

In Vitro Inhibition of Pro-inflammatory Cytokine Production in Primary Microglia

This protocol describes how to assess the efficacy of this compound in reducing the production of pro-inflammatory cytokines in primary microglia stimulated with LPS.

Materials:

-

Primary mouse microglial cells

-

DMEM/F12 medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

Quantitative PCR (qPCR) reagents

-

ELISA kits for specific cytokines

Procedure:

-

Culture primary microglia in DMEM/F12 with 10% FBS.

-

Treat the cells with varying doses of this compound or vehicle for 24 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/ml) for a specified period (e.g., 24 hours).

-

Harvest the cell culture supernatant for protein analysis by ELISA.

-

Lyse the cells and extract total RNA for gene expression analysis by qPCR.

-

Perform qPCR to quantify the mRNA levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and normalize to a housekeeping gene.

-

Perform ELISA on the supernatant to measure the protein levels of secreted cytokines.

In Vivo Assessment of this compound in a Mouse Model of Neuroinflammation

This protocol outlines the procedure for evaluating the anti-inflammatory effects of this compound in a mouse model of LPS-induced systemic inflammation.

Materials:

-

C57BL/6 mice

-

Lipopolysaccharide (LPS)

-

This compound

-

Vehicle solution (e.g., 2% 2-hydroxypropyl-β-cyclodextrin and 10% DMSO)

-

Anesthesia

-

Perfusion and tissue collection reagents

-

qPCR and immunohistochemistry reagents

Procedure:

-

Administer LPS intraperitoneally (i.p.) to the mice (e.g., 2 mg/kg).

-

Within 10-15 minutes of LPS injection, administer this compound (e.g., 15 mg/kg, i.p.) or vehicle.

-

For some studies, multiple doses of this compound may be administered (e.g., every 6 hours for 24 hours).

-

At a designated time point post-LPS injection (e.g., 2 or 24 hours), euthanize the mice.

-

Perfuse the animals with saline and then fixative for immunohistochemistry, or collect brain tissue directly for molecular analysis.

-

For molecular analysis, dissect the brain into specific regions (e.g., anterior, middle, posterior).

-

Extract RNA from the brain tissue and perform qPCR to measure cytokine and chemokine mRNA levels.

-

For immunohistochemistry, process the fixed brain tissue, section, and stain for markers of microglial activation (e.g., Iba1) and HuR localization.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of HuR-mediated post-transcriptional regulation in inflammatory processes, particularly within the central nervous system. Its specific mechanism of action, involving the inhibition of HuR dimerization and subsequent cytoplasmic translocation, offers a targeted approach to suppress the production of a broad range of pro-inflammatory mediators. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this compound to explore its therapeutic potential in various disease models driven by inflammation.

References

- 1. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of SRI-42127

A Novel Small Molecule Inhibitor of the RNA-Binding Protein HuR for the Attenuation of Neuroinflammation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SRI-42127 is a novel small molecule inhibitor that targets the RNA-binding protein HuR (Hu-antigen R).[1][2][3][4][5] Glial activation is a key driver in the progression of a wide range of neurological diseases, from acute traumatic injuries to chronic neurodegenerative conditions like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[1][5] this compound has demonstrated potent anti-inflammatory effects by preventing the cytoplasmic translocation of HuR, thereby inhibiting the expression of various pro-inflammatory mediators.[1][2][3][4][5] Preclinical studies have shown that this compound can effectively suppress neuroinflammation, both in vitro in glial cell cultures and in vivo in mouse models of lipopolysaccharide (LPS)-induced inflammation.[2][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of HuR in Neuroinflammation

Neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders, characterized by the activation of glial cells (microglia and astrocytes) and the subsequent release of pro-inflammatory cytokines and chemokines.[2] A key regulator of this inflammatory cascade is the RNA-binding protein HuR.[1][3] Under normal conditions, HuR is predominantly located in the nucleus.[3][4][5] Upon cellular activation by stimuli such as lipopolysaccharide (LPS), HuR homodimerizes and translocates to the cytoplasm.[3][4][5] In the cytoplasm, HuR binds to adenine- and uridine-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of messenger RNAs (mRNAs) that encode for pro-inflammatory proteins. This binding stabilizes the mRNAs and enhances their translation, leading to an amplified inflammatory response.

This compound was developed as a small molecule inhibitor that specifically blocks the homodimerization of HuR, a crucial step for its cytoplasmic translocation.[1][3][4][5] By preventing this dimerization, this compound effectively sequesters HuR in the nucleus, thereby inhibiting the expression of its target pro-inflammatory genes.[1][3]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of HuR homodimerization. This prevents the nuclear-to-cytoplasmic translocation of HuR, which is a prerequisite for its function in stabilizing pro-inflammatory mRNAs. The signaling pathway is depicted below.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the expression of various inflammatory mediators in preclinical models.

Table 1: Effect of this compound on Pro-inflammatory Mediator mRNA Expression in LPS-Stimulated Primary Mouse Glia

| Mediator | Cell Type | This compound Concentration | Fold Change vs. LPS Control | Reference |

| IL-1β | Microglia | 1 µM | ↓ ~2.5-fold | [1] |

| IL-6 | Microglia | 1 µM | ↓ ~3-fold | [1] |

| TNF-α | Microglia | 1 µM | ↓ ~2-fold | [1] |

| iNOS | Microglia | 1 µM | ↓ ~4-fold | [1] |

| CXCL1 | Microglia | 1 µM | ↓ ~2-fold | [1] |

| CCL2 | Microglia | 1 µM | ↓ ~2.5-fold | [1] |

| IL-6 | Astrocytes | 1 µM | ↓ ~8-fold | [1] |

| CXCL1 | Astrocytes | 1 µM | ↓ ~3-fold | [1] |

| CCL2 | Astrocytes | 1 µM | ↓ ~2-fold | [1] |

Table 2: Effect of this compound on Pro-inflammatory Protein Secretion in LPS-Stimulated Primary Mouse Glia

| Mediator | Cell Type | This compound Concentration | Fold Change vs. LPS Control | Reference |

| IL-6 | Microglia | 1 µM | ↓ ~3-fold | [1] |

| TNF-α | Microglia | 1 µM | ↓ ~2-fold | [1] |

| CXCL1 | Microglia | 1 µM | ↓ ~2.5-fold | [1] |

| CCL2 | Microglia | 1 µM | ↓ ~2-fold | [1] |

| IL-6 | Astrocytes | 1 µM | ↓ ~8-fold | [1] |

| CXCL1 | Astrocytes | 1 µM | ↓ ~4-fold | [1] |

| CCL2 | Astrocytes | 1 µM | ↓ ~2.5-fold | [1] |

Table 3: In Vivo Effect of this compound on Pro-inflammatory mRNA Expression in Mouse Brain Regions Following Systemic LPS Injection

| Mediator | Brain Region | This compound Treatment | Fold Change vs. LPS Control | Reference |

| IL-1β | Anterior, Middle, Posterior | 15 mg/kg i.p. | ↓ ~2 to 3-fold | [1] |

| TNF-α | Anterior, Middle, Posterior | 15 mg/kg i.p. | ↓ ~2 to 3-fold | [1] |

| CCL2 | Anterior, Middle, Posterior | 15 mg/kg i.p. | ↓ ~2 to 3-fold | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Primary Glial Cell Culture and Treatment

-

Cell Isolation: Primary mixed glial cultures are prepared from the cerebral cortices of neonatal C57BL/6 mice (P0-P2). Cortices are dissected, meninges removed, and tissue dissociated by trituration.

-

Plating: Cells are plated in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Microglia and Astrocyte Separation: After 10-14 days, microglia are separated from the astrocyte monolayer by gentle shaking. Astrocytes are subsequently purified by trypsinization and re-plating.

-

LPS Stimulation and this compound Treatment: Cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Concurrently, cells are treated with varying concentrations of this compound or vehicle (DMSO) for 24 hours.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Total RNA is isolated from cultured cells or brain tissue using TRIzol reagent according to the manufacturer's protocol.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

-

qPCR Reaction: qPCR is performed using a StepOnePlus Real-Time PCR System with SYBR Green master mix.

-

Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH used as the housekeeping gene for normalization.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: Conditioned media from cell cultures are collected after treatment.

-

ELISA Procedure: Commercially available ELISA kits (e.g., from R&D Systems) are used to quantify the concentrations of secreted cytokines and chemokines (IL-1β, IL-6, TNF-α, CXCL1, CCL2) according to the manufacturer's instructions.

-

Data Analysis: Protein concentrations are determined by comparison to a standard curve generated with recombinant proteins.

Immunocytochemistry for HuR Translocation

-

Cell Preparation: Glial cells are grown on glass coverslips and subjected to LPS stimulation and this compound treatment.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against HuR, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging and Analysis: Images are captured using a fluorescence microscope. HuR translocation is quantified by measuring the fluorescence intensity of HuR in the nucleus and cytoplasm to determine the nuclear-to-cytoplasmic (N/C) ratio.

In Vivo Model of LPS-Induced Neuroinflammation

-

Animal Model: Adult C57BL/6 mice are used.

-

LPS and this compound Administration: Mice receive an intraperitoneal (i.p.) injection of LPS (1 mg/kg). This compound (15 mg/kg) or vehicle is administered i.p. at specified time points relative to the LPS injection.

-

Tissue Harvesting: At designated time points post-injection, mice are euthanized, and brains are harvested for subsequent analysis (qPCR, immunohistochemistry).

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating this compound and the logical relationship of its effects.

Caption: General experimental workflow.

Caption: Logical flow of this compound's effects.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of neurological diseases characterized by neuroinflammation. Its targeted mechanism of inhibiting HuR-mediated post-transcriptional regulation of pro-inflammatory genes offers a novel approach to mitigating the detrimental effects of glial activation. The preclinical data presented herein demonstrate its potent anti-inflammatory efficacy both in vitro and in vivo. Further research is warranted to explore the full therapeutic potential of this compound in various disease models, including chronic neurodegenerative conditions and acute CNS injuries.[6] Future studies should also focus on detailed pharmacokinetic and pharmacodynamic profiling, as well as long-term safety assessments, to pave the way for potential clinical development. The ability of this compound to penetrate the blood-brain barrier is a significant advantage for a CNS-targeted therapeutic.[2]

References

- 1. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alsnewstoday.com [alsnewstoday.com]

- 5. Inhibition of the RNA Regulator HuR Mitigates Spinal Cord Injury by Potently Suppressing Post-Injury Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Impact of SRI-42127 on Cytokine Production: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the small molecule inhibitor SRI-42127 and its effects on cytokine production, intended for researchers, scientists, and professionals in drug development. This compound has been identified as a potent attenuator of pro-inflammatory responses, primarily through the inhibition of the RNA-binding protein HuR. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound functions by inhibiting the homodimerization of HuR, an RNA-binding protein crucial for the post-transcriptional regulation of many pro-inflammatory genes.[1] Normally, upon cellular activation by stimuli such as lipopolysaccharide (LPS), HuR translocates from the nucleus to the cytoplasm.[1][2] In the cytoplasm, HuR binds to adenine- and uridine-rich elements (AREs) in the 3' untranslated region of target mRNAs, including those encoding for various cytokines.[1][2] This binding enhances the stability and translational efficiency of these mRNAs, leading to an amplified inflammatory response.[1] this compound blocks the necessary homodimerization of HuR, preventing its nuclear export and thereby sequestering it within the nucleus.[1][3] This nuclear retention of HuR leads to a significant reduction in the cytoplasmic levels of pro-inflammatory cytokine mRNAs, ultimately suppressing their production.[1][4]

Quantitative Analysis of Cytokine Modulation

This compound has demonstrated a significant and selective impact on cytokine production in both in vitro and in vivo models of neuroinflammation. The compound effectively suppresses the production of key pro-inflammatory cytokines while having minimal to no effect on anti-inflammatory cytokines.

In Vitro Studies: Primary Glial Cells

In studies involving LPS-stimulated primary microglia and astrocytes, this compound has been shown to dose-dependently suppress the secretion of several pro-inflammatory cytokines and chemokines.

Table 1: Effect of this compound on Cytokine and Chemokine Protein Levels in LPS-Stimulated Primary Microglia (PMG)

| Target | LPS + Vehicle | LPS + this compound (0.1 µM) | LPS + this compound (0.5 µM) | LPS + this compound (1.0 µM) |

| IL-6 | High | Moderately Reduced | Significantly Reduced | Strongly Reduced (up to 8-fold)[4] |

| TNF-α | High | Moderately Reduced | Significantly Reduced | Significantly Reduced |

| CXCL1 | High | Moderately Reduced | Significantly Reduced | Strongly Reduced |

| CCL2 | High | Moderately Reduced | Significantly Reduced | Strongly Reduced |

| IL-1β | Induced | Reduced | Significantly Reduced | Significantly Reduced |

| IL-10 | Low | No significant change | No significant change | Induced at higher doses[4] |

| TGF-β1 | No significant change | No significant change | No significant change | No significant change |

Data compiled from studies on LPS-activated primary microglial cells treated for 24 hours.[4]

Table 2: Effect of this compound on Cytokine and Chemokine Protein Levels in LPS-Stimulated Primary Astrocytes

| Target | LPS + Vehicle | LPS + this compound |

| IL-6 | Induced | Suppressed[4] |

| TNF-α | Induced | Suppressed[4] |

| CXCL1 | Induced | Suppressed[4] |

| CCL2 | Induced | Suppressed[4] |

| IL-1β | Low | Suppressed[4] |

| IL-10 | Low | No significant change[4] |

| TGF-β1 | No significant change | No significant change[4] |

Data from primary astrocytes stimulated with LPS (1 µg/ml) and treated with this compound.[4] It's noteworthy that IL-1β, IL-6, TNF-α, and IL-10 protein levels were found to be substantially higher in primary microglia compared to astrocytes upon LPS stimulation.[4]

In Vivo Studies: LPS-Induced Neuroinflammation Model

In a mouse model of LPS-induced systemic inflammation, this compound administered intraperitoneally demonstrated its ability to cross the blood-brain barrier and suppress neuroinflammatory responses.

Table 3: Effect of this compound on Pro-inflammatory Cytokine and Chemokine mRNA Expression in Mouse Brain

| Target | Brain Region | LPS + Vehicle | LPS + this compound (15 mg/kg) |

| IL-1β | Anterior, Middle, Posterior | Markedly Induced | Significantly Attenuated (2 to 3-fold)[4] |

| TNF-α | Anterior, Middle, Posterior | Markedly Induced | Significantly Attenuated (2 to 3-fold)[4] |

| CXCL1 | Anterior, Middle, Posterior | Markedly Induced | Significantly Attenuated[4] |

| CCL2 | Anterior, Middle, Posterior | Markedly Induced | Significantly Attenuated (2 to 3-fold)[4] |

| IL-10 | Anterior, Middle, Posterior | Markedly Induced | No significant change[4] |

| TGF-β1 | Anterior, Middle, Posterior | No significant change | No significant change[4] |

mRNA levels were quantified by qPCR in different brain regions 2 hours post-LPS injection and a single dose of this compound.[4]

Experimental Protocols

In Vitro LPS Stimulation of Primary Glial Cells

-

Cell Culture: Primary microglial (PMG) and astrocyte cultures are established from the cerebral cortices of neonatal mice.[4]

-

LPS Stimulation: Cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/ml to induce an inflammatory response.[4]

-

This compound Treatment: Concurrently with LPS stimulation, cells are treated with varying doses of this compound (e.g., 0.1 µM, 0.5 µM, 1.0 µM) or a vehicle control (DMSO).[4] The incubation period is typically 24 hours.[4]

-

Cytokine Measurement:

-

ELISA: Secreted cytokines and chemokines in the conditioned media are quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for each target protein (e.g., IL-1β, IL-6, TNF-α, CXCL1, CCL2, IL-10, TGF-β1).[4]

-

qPCR: To measure mRNA levels, total RNA is extracted from the cells, reverse-transcribed to cDNA, and subjected to quantitative real-time PCR (qPCR) using primers specific for the target cytokine and housekeeping genes for normalization.[4]

-

In Vivo LPS-Induced Neuroinflammation Model

-

Animal Model: Adult mice (e.g., C57BL/6), typically 8 to 12 weeks old, are used.[4]

-

LPS Administration: Neuroinflammation is induced by a systemic injection of LPS, administered intraperitoneally (i.p.) at a dose of 2 mg/kg.[4]

-

This compound Administration: this compound is first dissolved in DMSO and then diluted in a solution of 2-hydroxypropyl-β-cyclodextrin.[4] Mice are treated with this compound (e.g., 15 mg/kg, i.p.) or a vehicle control.[4] The treatment can be administered as a single dose or multiple doses over a 24-hour period.[4]

-

Tissue Harvesting and Analysis:

-

At a specified time point post-injection (e.g., 2 or 24 hours), animals are euthanized, and brains are harvested.[4]

-

The brains can be dissected into different regions (e.g., anterior, middle, posterior) for regional analysis.[4]

-

qPCR: RNA is extracted from the brain tissue for the quantification of cytokine and chemokine mRNA expression levels as described for the in vitro protocol.[4]

-

Visualizing the Molecular Pathway and Experimental Design

To further elucidate the mechanism of action and experimental setup, the following diagrams are provided.

Caption: Mechanism of this compound Action on HuR.

Caption: In Vitro Experimental Workflow.

Caption: In Vivo Experimental Workflow.

References

- 1. HuR function in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding and targeting the disease-related RNA binding protein HuR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SRI-42127 in In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction